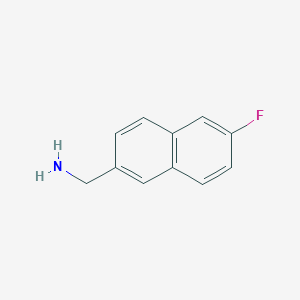

2-(Aminomethyl)-6-fluoronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

(6-fluoronaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 |

InChI Key |

HWQFDNXWBVAROK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-(Aminomethyl)-6-fluoronaphthalene

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Aminomethyl)-6-fluoronaphthalene. These predictions are derived from the analysis of its constituent functional groups—a naphthalene core, an aminomethyl substituent, and a fluorine atom—and comparison with data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- | ~ 3.9 - 4.1 | s |

| -NH₂ | ~ 1.5 - 2.5 | br s |

| Aromatic-H | ~ 7.2 - 8.0 | m |

s = singlet, br s = broad singlet, m = multiplet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂- | ~ 45 - 50 |

| C-F | ~ 158 - 163 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic-C | ~ 110 - 140 |

d = doublet

Predicted IR Data

Table 3: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 174 | [M-H]⁺ |

| 158 | [M-NH₃]⁺ |

| 146 | [M-CH₂NH]⁺ |

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are generally sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information about the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow from chemical synthesis to structural elucidation using spectroscopic methods.

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-(Aminomethyl)-6-fluoronaphthalene, a key building block in the development of novel therapeutic agents. The document details two robust, multi-step synthesis routes starting from the common precursor, 2-bromo-6-fluoronaphthalene. Each pathway is presented with detailed experimental protocols, quantitative data, and a visual workflow diagram to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategies

Two principal and effective synthetic routes for the preparation of this compound have been identified, starting from 2-bromo-6-fluoronaphthalene. Both pathways proceed through a key intermediate, either a nitrile or an aldehyde, which is subsequently converted to the target primary amine.

-

Pathway 1: The Cyanide Route. This pathway involves the conversion of the aryl bromide to a nitrile group, followed by the chemical reduction of the nitrile to the aminomethyl group. This is a classic and reliable method for the introduction of an aminomethyl functional group onto an aromatic scaffold.

-

Pathway 2: The Aldehyde Route. This alternative pathway proceeds through the formation of an aldehyde from the aryl bromide via a Grignard reaction. The resulting aldehyde is then converted to the target amine through reductive amination. This route offers an orthogonal approach to the cyanide pathway and utilizes different reagent classes.

The selection between these pathways may depend on factors such as reagent availability, functional group tolerance of other substituents (if any), and desired scale of the synthesis.

Pathway 1: Synthesis via Nitrile Intermediate

This two-step pathway involves the initial conversion of 2-bromo-6-fluoronaphthalene to 6-fluoro-2-naphthalenecarbonitrile, followed by the reduction of the nitrile to the desired product.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via a nitrile intermediate.

Step 1: Synthesis of 6-Fluoro-2-naphthalenecarbonitrile

The conversion of the aryl bromide to an aryl nitrile can be effectively achieved through palladium-catalyzed cyanation, a modern and versatile method, or the classic Rosenmund-von Braun reaction. Palladium-catalyzed methods often offer milder conditions and broader functional group tolerance.[1]

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoronaphthalene (1.0 eq), zinc cyanide (Zn(CN)₂; 0.6 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like dppf (0.04 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-fluoro-2-naphthalenecarbonitrile.

Step 2: Reduction of 6-Fluoro-2-naphthalenecarbonitrile

The reduction of the nitrile functional group to a primary amine is a standard transformation, readily accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Nitrile Reduction

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄; approx. 1.5-2.0 eq) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 6-fluoro-2-naphthalenecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

-

Work-up and Purification: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). A granular precipitate will form. Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or conversion to an HCl salt.

Quantitative Data for Pathway 1

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Cyanation | 2-Bromo-6-fluoronaphthalene, Zn(CN)₂, Pd₂(dba)₃/dppf | 75-90% |

| 2 | Nitrile Reduction | 6-Fluoro-2-naphthalenecarbonitrile, LiAlH₄ | 80-95% |

Pathway 2: Synthesis via Aldehyde Intermediate

This pathway involves the formation of 6-fluoro-2-naphthaldehyde via a Grignard reaction, followed by its conversion to the target amine through one-pot reductive amination.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound via an aldehyde intermediate.

Step 1: Synthesis of 6-Fluoro-2-naphthaldehyde

This transformation is achieved by first forming a Grignard reagent from 2-bromo-6-fluoronaphthalene, which is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Grignard Formylation

-

Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a small volume of anhydrous THF. Add a crystal of iodine to initiate the reaction. Add a solution of 2-bromo-6-fluoronaphthalene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the solution of the Grignard reagent to 0 °C. Add anhydrous N,N-dimethylformamide (DMF; 1.5 eq) dropwise, keeping the temperature below 10 °C.

-

Reaction Execution: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Step 2: Reductive Amination of 6-Fluoro-2-naphthaldehyde

Reductive amination is a highly efficient one-pot procedure for converting aldehydes into amines.[3] It involves the in-situ formation of an imine with ammonia, which is then immediately reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 6-fluoro-2-naphthaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine and Reagent Addition: To this solution, add a source of ammonia. A solution of ammonia in methanol (e.g., 7N) or ammonium acetate can be used (approx. 5-10 eq). Stir the mixture for 20-30 minutes to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by acid-base extraction to yield pure this compound.

Quantitative Data for Pathway 2

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Grignard Formylation | 2-Bromo-6-fluoronaphthalene, Mg, DMF | 60-75% |

| 2 | Reductive Amination | 6-Fluoro-2-naphthaldehyde, NH₃ source, NaBH(OAc)₃ | 70-85% |

References

Technical Guide: A Framework for Assessing the Solubility and Stability of Novel Naphthalene Derivatives for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for the Characterization of 2-(Aminomethyl)-6-fluoronaphthalene

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing the solubility and stability of novel compounds, using the hypothetical case of this compound. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and logical workflows required to generate and interpret such crucial data. Adherence to these methodologies is fundamental for advancing a compound through the drug development pipeline.

Part 1: Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability and formulation feasibility.[1] It is crucial to characterize a compound's solubility in various relevant media. Both kinetic and thermodynamic solubility assays are employed to provide a comprehensive profile.[2]

Experimental Protocols for Solubility Determination

1.1.1 Kinetic Solubility Assay

This high-throughput method is often used in early discovery to rank compounds.[1][2] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2]

-

Objective: To determine the apparent solubility of a compound under non-equilibrium conditions.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[3]

-

Dispense the DMSO stock solution into a 96-well plate.

-

Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.[3]

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).[2][4]

-

Measure the turbidity of the resulting solutions using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

-

The concentration at which precipitation is first observed is reported as the kinetic solubility.

-

1.1.2 Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the true solubility of a compound at equilibrium.[1][4]

-

Objective: To determine the equilibrium solubility of the solid form of a compound.

-

Methodology:

-

Add an excess of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[4]

-

Separate the undissolved solid from the solution by filtration or centrifugation.[4]

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5]

-

Data Presentation: Solubility of this compound

The following table provides a template for summarizing solubility data.

| Solvent/Medium | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | Data | Data |

| Phosphate-Buffered Saline | 7.4 | 37 | Thermodynamic | Data | Data |

| 0.1 N HCl | 1.2 | 37 | Thermodynamic | Data | Data |

| Acetate Buffer | 4.5 | 37 | Thermodynamic | Data | Data |

| FaSSIF | 6.5 | 37 | Thermodynamic | Data | Data |

| FeSSIF | 5.0 | 37 | Thermodynamic | Data | Data |

| Ethanol | N/A | 25 | Thermodynamic | Data | Data |

| Propylene Glycol | N/A | 25 | Thermodynamic | Data | Data |

Workflow for Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility testing.

Part 2: Stability Assessment

Stability testing is essential to understand how a drug substance may change over time under the influence of various environmental factors.[6] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7][8] This information is critical for developing stability-indicating analytical methods, selecting appropriate storage conditions, and identifying potential safety concerns.[6][7]

Experimental Protocols for Forced Degradation Studies

-

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

-

General Procedure:

-

Prepare solutions of the compound in appropriate solvents.

-

Expose the solutions to different stress conditions as detailed below.

-

At specified time points, withdraw samples.

-

Analyze the samples using a stability-indicating method (typically HPLC with a photodiode array (PDA) and/or mass spectrometry (MS) detector) to separate the parent compound from any degradants.[9]

-

Characterize the structure of significant degradation products.[6]

-

2.1.1 Hydrolytic Stability

-

Conditions:

-

Acidic: 0.1 N HCl at 60-80°C

-

Neutral: Purified Water at 60-80°C

-

Basic: 0.1 N NaOH at 60-80°C

-

-

Methodology: Incubate solutions of the compound under the specified acidic, neutral, and basic conditions. Analyze samples at time points such as 0, 2, 4, 8, 12, and 24 hours.

2.1.2 Oxidative Stability

-

Conditions: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Methodology: Dissolve the compound in a suitable solvent and add H₂O₂. Protect the solution from light and analyze at appropriate time intervals.

2.1.3 Photostability

-

Conditions: Expose the compound in both solid and solution states to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Methodology: Place samples in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light. Analyze exposed and control samples at the end of the exposure period.

2.1.4 Thermal Stability

-

Conditions: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) with and without humidity.

-

Methodology: Store the solid compound in a temperature- and humidity-controlled oven. Analyze samples after a defined period (e.g., 1, 5, 10 days).

Data Presentation: Forced Degradation of this compound

The results of forced degradation studies are typically summarized in a table format.

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradant (RT) | % Area of Major Degradant |

| 0.1 N HCl, 80°C | 24h | Data | Data | Data | Data |

| 0.1 N NaOH, 60°C | 12h | Data | Data | Data | Data |

| 30% H₂O₂, RT | 8h | Data | Data | Data | Data |

| Light (ICH Q1B) | - | Data | Data | Data | Data |

| Heat (80°C, 75% RH) | 10 days | Data | Data | Data | Data |

Logical Flow for Stability Assessment and Degradation Pathway Identification

Caption: Logical workflow for forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of a new chemical entity like this compound is non-negotiable for its successful development as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for generating the necessary data. By systematically evaluating how the compound behaves in various solvents and under different stress conditions, researchers can make informed decisions regarding lead candidate selection, formulation development, and the design of a stable and efficacious drug product. This foundational knowledge is critical for navigating the complexities of preclinical and clinical development and is a cornerstone of regulatory submissions.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

Mechanism of Action of Aminomethylated Naphthalene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of aminomethylated naphthalene compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This document synthesizes findings from various studies to elucidate their molecular interactions, signaling pathway modulation, and overall pharmacological effects.

Core Mechanisms of Action

Aminomethylated naphthalene derivatives exert their biological effects through multiple mechanisms, often dependent on their specific structural features. The primary modes of action identified in the literature include DNA interaction, enzyme inhibition, and modulation of cellular signaling pathways.

DNA Interaction

A significant mechanism of action for several aminomethylated naphthalene compounds, particularly bis-aminomethylnaphthalenes, is their ability to bind to DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

-

Binding Mode: These compounds are thought to interact with the minor groove of the DNA helix.[1] The positively charged amino groups facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA, while the planar naphthalene moiety can intercalate between base pairs.

-

Consequences of DNA Binding: The binding of these compounds can induce conformational changes in the DNA structure, interfering with the binding of essential proteins such as transcription factors and DNA polymerases. This can lead to DNA fragmentation and the activation of apoptotic pathways.[2]

Experimental Workflow: DNA Binding Assay

Caption: Workflow for determining DNA binding properties using UV-Vis spectroscopy.

Enzyme Inhibition

Aminomethylated naphthalene derivatives have been shown to inhibit the activity of several key enzymes implicated in disease pathogenesis.

Certain naphthalene derivatives act as potent inhibitors of STAT3, a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

-

Mechanism of Inhibition: These compounds can directly interact with the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation.[3] This blocks the transcriptional activation of STAT3 target genes, such as Cyclin D1 and MMP9, which are involved in cell cycle progression and invasion.[3]

Signaling Pathway: STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by aminomethylated naphthalene compounds.

Naphthalene-based compounds have been identified as potent inhibitors of PAD enzymes, particularly PAD1 and PAD4.[4][5] These enzymes are involved in citrullination, a post-translational modification implicated in autoimmune diseases and cancer.

-

Mechanism of Inhibition: The naphthalene scaffold provides a rigid, planar structure that can fit into the active site of PAD enzymes.[5] Hydroxyl substitutions on the naphthalene ring appear to be crucial for potent inhibitory activity, potentially by forming key hydrogen bonds with amino acid residues in the active site, such as Glu575 in PAD4.[4]

Some aminomethylated naphthalene derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[6]

-

Mechanism of Inhibition: The mechanism is likely related to the binding of the naphthalene moiety to the active site of the enzymes, although detailed structural studies are needed for a complete understanding. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which can improve cognitive function.[6]

Certain alpha- and beta-amino naphthalene derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[7]

-

Mechanism of Inhibition: By inhibiting COX enzymes, these compounds block the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data Summary

The biological activity of aminomethylated naphthalene compounds has been quantified in various studies. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Naphthalene-based | PAD1 | As low as 0.273 | [4] |

| Naphthalene-based | PAD4 | As low as 0.204 | [4][5] |

| Naphthalene derivative (3a) | AChE | 12.53 | [6] |

| Naphthalene derivative (3a) | BChE | 352.42 | [6] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current | 0.8 | [8] |

Table 2: Cytotoxic Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | [9] |

| Naphthalene-based PAD inhibitors (13 and 16) | Not specified | CC50 > 80 | [4] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of aminomethylated naphthalene compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the aminomethylated naphthalene compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Molecular Docking

Objective: To predict the binding mode and affinity of the compounds to their target proteins.

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). The 3D structure of the aminomethylated naphthalene compound (ligand) is generated and optimized.

-

Binding Site Identification: The active site or binding pocket of the protein is identified.

-

Docking Simulation: A docking algorithm is used to predict the most favorable binding poses of the ligand within the protein's binding site.

-

Scoring and Analysis: The predicted poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between the compounds and their target proteins in real-time.

Methodology:

-

Immobilization: The target protein is immobilized on the surface of a sensor chip.

-

Binding: A solution containing the aminomethylated naphthalene compound (analyte) is flowed over the sensor chip surface.

-

Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Dissociation: A buffer is flowed over the surface to allow for the dissociation of the analyte from the protein.

-

Data Analysis: The binding and dissociation kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a binding model.

Conclusion

Aminomethylated naphthalene compounds represent a versatile class of molecules with a wide range of biological activities. Their mechanisms of action are multifaceted, involving direct interactions with DNA, inhibition of key enzymes such as STAT3 and PADs, and modulation of inflammatory pathways. The quantitative data on their inhibitory and cytotoxic effects highlight their potential as lead compounds for the development of new therapeutic agents. Further research, including detailed structural biology and in vivo studies, is warranted to fully elucidate their therapeutic potential and optimize their pharmacological properties.

References

- 1. Design, synthesis, and antitumor activity of new bis-aminomethylnaphthalenes | Scilit [scilit.com]

- 2. Design, synthesis, and antitumor activity of new bis-aminomethylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescent Properties of Naphthalene-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as the foundational scaffold for a diverse and powerful class of fluorescent molecules.[1][2] Its derivatives, particularly naphthalimides, have garnered significant attention in various scientific disciplines due to their robust photophysical properties, including high quantum yields, excellent photostability, and tunable emission spectra.[1][3] These characteristics make them invaluable tools as fluorescent probes for bioimaging, chemical sensing, and in the development of novel therapeutic agents.[3][4][5] This technical guide provides an in-depth exploration of the core fluorescent properties of naphthalene-based compounds, detailing their photophysical characteristics, experimental evaluation protocols, and the fundamental mechanisms governing their fluorescence.

Core Photophysical Properties of Naphthalene Derivatives

The fluorescence of naphthalene-based compounds is intrinsically linked to their chemical structure, with modifications to the naphthalene core significantly influencing their absorption and emission characteristics.[3] The introduction of electron-donating and electron-accepting groups can modulate the intramolecular charge transfer (ICT) character, leading to a wide range of emission colors from blue to yellowish-green.[3][6]

Key photophysical parameters for a selection of naphthalene-based compounds are summarized in the tables below. These parameters are crucial for selecting the appropriate fluorophore for a specific application.

Table 1: Photophysical Properties of Selected Naphthalimide Derivatives

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| Naphth-AlkyneOMe | 370 | 465 | 95 | High | Solution | [7] |

| Naphth-TriazoleOMe | 373 | 540 | 167 | Low | Solution | [7] |

| 4-Acetylamino-1,8-naphthalimide (4) | 368 | 465 | 97 | 0.83 | CH₃OH | [6] |

| Hybrid Compound 1 | 370 | - | - | 0.56 | CH₃OH | [6] |

| Hybrid Compound 2 | 373 | - | - | 0.08 | CH₃OH | [6] |

| Hybrid Compound 3 | 376 | - | - | 0.42 | CH₃OH | [6] |

| M1 | 426-436 | - | - | High (in non-polar media) | Various | [8] |

| M2 | 394-406 | - | - | High (in non-polar media) | Various | [8] |

| M3 | 427-444 | - | - | Independent of polarity | Various | [8] |

| Piperidine-naphthalimide (7) | 402 | 495-540 | 93-138 | 0.012–0.648 | Various | [3] |

| Piperidine-naphthalimide (8) | - | 495-540 | - | 0.002–0.673 | Various | [3] |

Table 2: Photophysical Properties of Other Naphthalene-Based Probes

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Detection Limit | Target Analyte | Reference |

| BTNA | - | - | 140 | 0.18 μM | Cysteine | [4] |

| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | - | - | 196 | - | Mitochondrial pH | [5] |

| 2,3-Dimethylnaphthalene | 270 | 328, 333 | - | - | - | [9] |

Key Photophysical Mechanisms

The fluorescent behavior of many naphthalene derivatives is governed by specific photophysical processes. Understanding these mechanisms is crucial for the rational design of new probes with desired properties.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and photophysical properties of extended π conjugated naphthalimides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.aip.org [pubs.aip.org]

Navigating the Synthesis and Handling of 2-(Aminomethyl)-6-fluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 2-(Aminomethyl)-6-fluoronaphthalene, a key intermediate in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related naphthalene derivatives to provide a comprehensive, albeit inferred, safety profile. The following protocols and data are intended to equip laboratory personnel with the necessary knowledge for safe handling, storage, and disposal.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The data presented below is a compilation from analogous fluorinated and aminomethylated naphthalene compounds and should be considered as an estimation for this compound.

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₁H₁₀FN | Inferred |

| Molecular Weight | 175.20 g/mol | Inferred |

| Physical State | Solid | [1] |

| Melting Point | 37 - 38 °C / 98.6 - 100.4 °F | Based on 2-Methylnaphthalene[1] |

| Boiling Point | 241.1 °C / 466 °F | Based on 2-Methylnaphthalene[1] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | < 1 mmHg @ 25 °C | Based on 2-Methylnaphthalene[1] |

Hazard Identification and Classification

Based on the hazard profiles of similar naphthalene derivatives, this compound is anticipated to be classified as hazardous. The following table summarizes the potential hazards.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage[2] or H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | No Signal Word | H411: Toxic to aquatic life with long lasting effects[1] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with this compound. The following sections detail the recommended procedures for handling, storage, and emergency response.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential.

Caption: Recommended PPE and Engineering Controls for Handling this compound.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5] Ensure that a safety shower and eyewash station are readily accessible.

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] Wash hands thoroughly after handling.[1]

-

Respiratory Protection : If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][5] |

Spillage and Disposal

Accidental spills must be handled promptly and safely.

Caption: Step-by-step workflow for responding to a chemical spill.

-

Personal Precautions : Avoid breathing dust and contact with the substance. Use personal protective equipment.[5]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up : Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[5]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6] Store locked up.[1] Keep in a dark place under an inert atmosphere, preferably at 2-8°C.[4]

-

Incompatible Materials : Strong oxidizing agents.[6]

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The information below is based on data from analogous compounds.

| Toxicity Endpoint | Result | Species | Source/Analogy |

| Acute Oral Toxicity | Harmful if swallowed | N/A | [1][2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | N/A | [5] |

| Reproductive Toxicity | No data available | N/A | [5] |

Logical Relationship for Emergency Response

Caption: Decision tree for emergency response following an exposure event.

This guide is intended as a resource for trained professionals and should be used in conjunction with all available safety information and institutional protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

In-Depth Technical Guide: 2-(Aminomethyl)-6-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-6-fluoronaphthalene is a specialized organic compound of interest in medicinal chemistry and materials science. Its unique structure, combining a naphthalene core with aminomethyl and fluorine substituents, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of the parent molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its synthesis, potential biological relevance, and key physicochemical properties, serving as a valuable resource for researchers in the field.

Commercial Availability

Currently, this compound is not available as a stock chemical from major commercial suppliers. However, it can be synthesized on demand by several companies specializing in custom chemical synthesis. Researchers requiring this compound should contact these suppliers for a quote and lead time.

Table 1: Custom Synthesis Suppliers

| Supplier | Website | Services Offered |

| Enamine | --INVALID-LINK-- | Custom synthesis from mg to kg scale, focused libraries, building blocks. |

| Otava Chemicals | --INVALID-LINK-- | Custom synthesis, medicinal chemistry services, fluorescent dyes. |

| Taros Chemicals | --INVALID-LINK-- | Complex multi-step synthesis, R&D chemistry, scale-up services. |

| TCI Chemicals | --INVALID-LINK-- | Custom synthesis, bulk manufacturing, extensive catalog of reagents. |

| Richman Chemical | --INVALID-LINK-- | Custom synthesis, toll manufacturing, raw material sourcing. |

Physicochemical and Quantitative Data

Due to the custom-synthesis nature of this compound, a standardized data sheet is not available. For illustrative purposes, the following table summarizes the properties of a structurally related and commercially available compound, 6-Fluoro-2-naphthoic acid . This data can serve as a useful reference for estimating the properties of the target compound.

Table 2: Physicochemical Properties of 6-Fluoro-2-naphthoic acid

| Property | Value | Reference |

| CAS Number | 5043-01-6 | |

| Molecular Formula | C₁₁H₇FO₂ | |

| Molecular Weight | 190.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 242-246 °C | |

| Purity | ≥97% | |

| SMILES | OC(=O)c1ccc2cc(F)ccc2c1 | |

| InChI Key | CYKDCZRPLWJEKA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A plausible and commonly employed strategy involves a two-step process starting from the commercially available 6-fluoro-2-naphthoic acid. This method entails the reduction of the carboxylic acid to an alcohol, followed by conversion to a chloromethyl intermediate, and subsequent amination.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 6-Fluoro-2-naphthoic acid to (6-Fluoro-2-naphthalenyl)methanol

-

To a stirred solution of 6-fluoro-2-naphthoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (6-fluoro-2-naphthalenyl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Conversion to 2-(Chloromethyl)-6-fluoronaphthalene

-

Dissolve the (6-fluoro-2-naphthalenyl)methanol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)-6-fluoronaphthalene.

Step 3: Amination to this compound

-

Dissolve 2-(chloromethyl)-6-fluoronaphthalene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add an excess of a suitable ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction. For direct amination, a concentrated solution of ammonia in methanol can be used.

-

Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Potential Biological Activity and Signaling Pathways

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The aminomethyl and fluoro- substituents on the naphthalene scaffold can influence these activities. For instance, some aminomethylated naphthalene derivatives have shown significant anti-inflammatory properties by modulating key signaling pathways involved in inflammation.[1]

One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the inflammatory response. The diagram below illustrates a simplified overview of this pathway, which could be a potential target for this compound.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel molecules with potential applications in drug discovery and materials science. While not commercially available off-the-shelf, its synthesis is achievable through established chemical transformations. The information provided in this technical guide offers a foundational understanding for researchers interested in exploring the potential of this and related fluorinated naphthalene derivatives. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: High-Throughput Screening Using Naphthalene-Based Fluorescent Probes

Topic: Application of 2-(Aminomethyl)-6-fluoronaphthalene in High-Throughput Screening

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[1][2] Fluorescent probes are instrumental in HTS due to their high sensitivity and adaptability to automated systems.[3] This document provides a detailed application note and protocol for the use of a naphthalene-based compound, exemplified by this compound, as a potential fluorescent probe in a high-throughput screening campaign to identify novel kinase inhibitors.

While specific data for this compound in HTS is not extensively published, its structural motif is common in fluorescent probes. The naphthalene core provides a fluorescent scaffold, and the aminomethyl group can be modified for specific targeting or to modulate solubility. The fluorine atom can enhance binding affinity and metabolic stability.[4] The following protocols and data are presented as a representative guide for researchers and drug development professionals.

Principle of the Assay

This protocol describes a competitive binding assay in a high-throughput format. The assay is designed to identify compounds that inhibit the binding of a hypothetical fluorescent probe, "NaphthoFluor-1" (structurally analogous to this compound), to the ATP-binding pocket of a target kinase. A decrease in the fluorescence signal indicates that the test compound has displaced the fluorescent probe, suggesting potential inhibitory activity against the target kinase.

Materials and Reagents

-

Target Kinase: (e.g., MAP Kinase, Tyrosine Kinase)

-

Fluorescent Probe: NaphthoFluor-1 (e.g., this compound)

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

Test Compounds: Compound library dissolved in DMSO

-

Positive Control: Known inhibitor of the target kinase (e.g., Staurosporine)

-

Negative Control: DMSO

-

Microplates: 384-well, black, flat-bottom plates

-

Plate Reader: Capable of fluorescence intensity detection

Experimental Protocols

Reagent Preparation

-

Assay Buffer Preparation: Prepare 1L of assay buffer with the specified components and adjust the pH to 7.5. Filter sterilize and store at 4°C.

-

Kinase Working Solution: Dilute the stock solution of the target kinase in assay buffer to the final desired concentration. The optimal concentration should be determined empirically through a kinase titration experiment.

-

NaphthoFluor-1 Working Solution: Prepare a stock solution of NaphthoFluor-1 in DMSO. Dilute the stock solution in assay buffer to the final desired concentration. The optimal concentration should be determined through a probe titration experiment.

-

Compound Plate Preparation: Serially dilute the test compounds in DMSO in a separate plate. Then, transfer a small volume to the assay plate.

Assay Protocol for High-Throughput Screening

-

Dispense Reagents:

-

Add 5 µL of the kinase working solution to each well of a 384-well plate.

-

Add 100 nL of test compounds, positive control, or negative control (DMSO) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

-

Initiate Reaction:

-

Add 5 µL of the NaphthoFluor-1 working solution to all wells.

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths appropriate for the naphthalene-based probe (typically in the UV-visible range).

-

Data Analysis and Presentation

The inhibitory activity of the test compounds is determined by calculating the percentage of inhibition based on the fluorescence signals from the control wells.

Formula for Percentage Inhibition: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_background) / (Signal_negative_control - Signal_background))

The results of the HTS campaign can be summarized in the following table. This includes key metrics for assay quality and the potency of identified "hit" compounds.

| Parameter | Value | Description |

| Assay Quality Metrics | ||

| Z'-factor | 0.78 | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. |

| Signal-to-Background Ratio | 12 | The ratio of the signal from the negative control to the signal from the background (no enzyme). |

| Hit Compound Data | ||

| Hit Compound ID | IC₅₀ (µM) | The half-maximal inhibitory concentration, representing the potency of the compound. |

| Naphtho-Hit-001 | 1.2 | |

| Naphtho-Hit-002 | 3.5 | |

| Naphtho-Hit-003 | 8.1 | |

| Positive Control (Staurosporine) | 0.05 |

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the identified kinase inhibitors. In this example, the target kinase is a key component of a cancer-related pathway.

References

Application Notes and Protocols for 2-(Aminomethyl)-6-fluoronaphthalene in Cellular Imaging

Introduction

2-(Aminomethyl)-6-fluoronaphthalene is a synthetic fluorophore belonging to the naphthalene family. Naphthalene derivatives are widely utilized as fluorescent probes due to their advantageous photophysical properties, including high quantum yields, good photostability, and sensitivity to the local environment.[1] The aminomethyl group can enhance water solubility and provides a site for further functionalization, while the fluorine atom can modulate the electronic and photophysical properties of the naphthalene core. These characteristics suggest that this compound has the potential to be a valuable tool for in-vitro and in-vivo cellular imaging.

Potential Applications

Based on the structure of this compound and the applications of similar compounds, potential uses in cell imaging include:

-

General Cytoplasmic and Nuclear Staining: The lipophilic nature of the naphthalene core may allow for passive diffusion across the cell membrane, leading to staining of intracellular compartments.

-

pH Sensing: The amino group could act as a protonation site, making the fluorescence properties of the molecule sensitive to changes in intracellular pH.

-

Probe for Specific Analytes: The aminomethyl group could serve as a recognition site for specific biomolecules, potentially leading to a "turn-on" or "turn-off" fluorescence response upon binding. For instance, similar naphthalene-based probes have been developed to detect metal ions and glutathione.[2][3][4]

Physicochemical and Photophysical Properties

The following table summarizes the expected, yet hypothetical, properties of this compound based on data from analogous naphthalene derivatives.[5]

| Property | Hypothetical Value | Notes |

| Molecular Formula | C₁₁H₁₀FN | |

| Molecular Weight | 187.21 g/mol | |

| Excitation Maximum (λex) | ~340 nm | Naphthalene derivatives typically exhibit excitation in the UV to near-visible range. This value may shift depending on the solvent and binding state.[5] |

| Emission Maximum (λem) | ~450 nm | A significant Stokes shift is expected, which is beneficial for reducing background fluorescence. The emission wavelength can be sensitive to the polarity of the environment.[5] |

| Quantum Yield (Φ) | 0.1 - 0.5 | The quantum yield can vary significantly based on the solvent, pH, and binding to cellular components. |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | This value is typical for naphthalene-based fluorophores. |

| Solubility | Soluble in DMSO, Ethanol | The aminomethyl group may confer some aqueous solubility, but stock solutions are best prepared in organic solvents. |

| Cytotoxicity | Expected to be low | Many naphthalene-based probes exhibit low cytotoxicity at working concentrations, which is crucial for live-cell imaging.[2] However, this must be experimentally verified for each cell line. |

Proposed Mechanism of Cellular Uptake and Staining

The following diagram illustrates a hypothetical mechanism for cellular uptake and staining by this compound.

Caption: Hypothetical cellular uptake of this compound.

Experimental Protocols

This protocol outlines a general procedure for staining live or fixed cells with this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Cells cultured on glass coverslips or in imaging plates

-

Formaldehyde (for fixed cell imaging)

-

Mounting medium

Protocol Workflow:

Caption: Workflow for in-vitro cell staining.

Detailed Steps:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

Cell Culture: Plate cells on glass-bottom dishes, coverslips, or microplates suitable for fluorescence microscopy. Allow cells to adhere and reach 70-80% confluency.

-

Staining Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically.

-

Cell Staining:

-

Live Cells: Remove the culture medium and add the staining solution to the cells. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Fixed Cells: For fixed cell staining, first, fix the cells (e.g., with 4% formaldehyde in PBS for 15 minutes), then permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash with PBS and then add the staining solution.

-

-

Washing: After incubation, aspirate the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove unbound probe.

-

Imaging: Mount the coverslips with a suitable mounting medium or add fresh PBS/medium to the imaging dish. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation ~340 nm, Emission ~450 nm).

This protocol provides a conceptual framework for using this compound for in-vivo imaging in a small animal model, such as a mouse.

Materials:

-

This compound

-

Sterile, biocompatible vehicle (e.g., PBS with a small percentage of a solubilizing agent like DMSO or Cremophor EL)

-

Small animal model (e.g., mouse)

-

In-vivo imaging system (e.g., IVIS)

Protocol Workflow:

Caption: Workflow for in-vivo imaging.

Detailed Steps:

-

Dosing Solution Preparation: Prepare a sterile solution of this compound in a biocompatible vehicle at a concentration suitable for administration (e.g., 1-10 mg/kg). The exact formulation will depend on the probe's solubility and toxicity profile.

-

Administration: Administer the dosing solution to the animal model via an appropriate route (e.g., intravenous, intraperitoneal). The route of administration will influence the biodistribution and pharmacokinetics.

-

Distribution: Allow time for the probe to distribute throughout the body. The optimal time point for imaging should be determined through a time-course study (e.g., imaging at 1, 4, 12, and 24 hours post-injection).

-

In-Vivo Imaging: Anesthetize the animal and place it in an in-vivo imaging system. Acquire fluorescence images using excitation and emission filters appropriate for the probe.

-

Data Analysis: Analyze the images to determine the biodistribution of the probe. This can involve quantifying the fluorescence intensity in different organs or regions of interest.

-

Ex-Vivo Validation (Optional): After the final in-vivo imaging time point, euthanize the animal and excise organs of interest for ex-vivo imaging to confirm the in-vivo findings.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. The toxicological properties of this specific compound have not been extensively studied.

Conclusion

While specific applications of this compound in cell imaging are not yet established, its chemical structure suggests significant potential as a fluorescent probe. The provided hypothetical protocols offer a solid foundation for researchers to begin exploring its utility in both in-vitro and in-vivo settings. Experimental validation of its photophysical properties, cellular uptake, and cytotoxicity will be crucial next steps in its development as a new imaging tool.

References

- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. journals.ekb.eg [journals.ekb.eg]

Application Notes and Protocols: Synthesis and Evaluation of Novel 2-(Aminomethyl)-6-fluoronaphthalene Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel chemical entities derived from 2-(aminomethyl)-6-fluoronaphthalene. This scaffold has been identified as a promising starting point for the development of potent and selective modulators of key biological targets implicated in various disease states. The following protocols and data summaries are intended to facilitate the exploration of this chemical space and accelerate the discovery of new therapeutic agents.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the primary amine serves as a versatile handle for a wide array of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Published research on closely related analogs, specifically derivatives of (6-fluoro-2-naphthyl)methanamine, has demonstrated significant inhibitory activity against two key drug targets: C-C chemokine receptor 3 (CCR3) and Protein-Tyrosine Phosphatase 1B (PTP1B).

-

CCR3 Antagonism: CCR3 is a G protein-coupled receptor that plays a crucial role in the recruitment of eosinophils, making it a key target for inflammatory and allergic diseases such as asthma.

-

PTP1B Inhibition: PTP1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of the insulin and leptin signaling pathways.[1][2] Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[1][2]

This document outlines protocols for the synthesis of four major classes of derivatives from this compound: Amides, Sulfonamides, Ureas, and Thioureas . It also provides detailed methodologies for evaluating their biological activity against CCR3 and PTP1B.

Data Presentation: Biological Activity of Naphthalene Derivatives

The following tables summarize the biological data for key naphthalene derivatives identified from the literature, providing a benchmark for newly synthesized compounds.

Table 1: CCR3 Antagonist Activity of a Lead Fluoronaphthalene Derivative

| Compound ID | Structure | Target | Assay Type | IC50 (nM) | CYP2D6 Inhibition IC50 (nM) |

| 1 | N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3'-methoxybiphenyl-4-carboxamide | CCR3 | Calcium Mobilization | 20 | 400 |

| 30 | N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide | CCR3 | Calcium Mobilization | 23 | 29,000 |

Data sourced from a study on the design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists.

Table 2: PTP1B Inhibitory Activity of a Lead Naphthalene Derivative

| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Selectivity (vs. TCPTP) |

| 12h | (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivative | PTP1B | Enzyme Inhibition | 1.25 ± 0.24 | 3-fold |

Data sourced from a study on the synthesis and biological evaluation of novel PTP1B inhibitors.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.

Synthetic Protocols

The following are general protocols for the synthesis of various derivatives from this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: Amide Synthesis via Acylation

This protocol describes the reaction of this compound with an acyl chloride or a carboxylic acid to form the corresponding amide.

Materials:

-

This compound

-

Acyl chloride or Carboxylic acid of interest

-

Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC

-

Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Glassware (round-bottom flask, dropping funnel)

Procedure (using Acyl Chloride):

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride.

Materials:

-

This compound

-

Sulfonyl chloride of interest

-

Base, e.g., Pyridine or Triethylamine

-

Anhydrous solvent, e.g., Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Urea and Thiourea Synthesis

This protocol details the formation of ureas and thioureas from this compound and an isocyanate or isothiocyanate.

Materials:

-

This compound

-

Isocyanate or Isothiocyanate of interest

-

Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add the isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-6 hours (monitor by TLC or LC-MS). Often, the product precipitates out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Biological Assay Protocols

The following are detailed protocols for assessing the biological activity of the synthesized compounds against CCR3 and PTP1B.

Protocol 4: CCR3 Antagonist Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist (e.g., eotaxin/CCL11) in cells expressing the CCR3 receptor.

Materials:

-

Human cell line stably expressing CCR3 (e.g., HEK293-CCR3 or L1.2-CCR3)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCR3 agonist (e.g., recombinant human CCL11)

-

Test compounds dissolved in DMSO

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

-

384-well black-walled, clear-bottom assay plates

Procedure:

-

Cell Preparation:

-

Plate CCR3-expressing cells in 384-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cell plates and add the loading buffer.

-

Incubate the plates for 1 hour at 37°C in the dark.

-

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of the test compounds (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the CCR3 agonist (e.g., CCL11 at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak minus baseline) for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a known CCR3 antagonist (100% inhibition).

-

Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 5: PTP1B Enzyme Inhibition Assay

This is a colorimetric assay that measures the inhibition of PTP1B-catalyzed dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP).[3][4]

Materials:

-

Recombinant human PTP1B enzyme[3]

-

Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)[3]

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., 1 M NaOH)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear microplates

Procedure:

-

Add assay buffer, test compound at various concentrations (or DMSO vehicle), and PTP1B enzyme to the wells of a 96-well plate.[4]

-

Pre-incubate the mixture for 10-15 minutes at 37°C.[4]

-

Initiate the enzymatic reaction by adding the pNPP substrate.[3][4]

-

Incubate the plate at 37°C for 30 minutes.[3]

-

Stop the reaction by adding the stop solution.[3]

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.[3]

-

Include controls for no enzyme (background) and no inhibitor (100% activity).

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of CCR3 and PTP1B, providing a conceptual framework for understanding the mechanism of action of the synthesized derivatives.

References